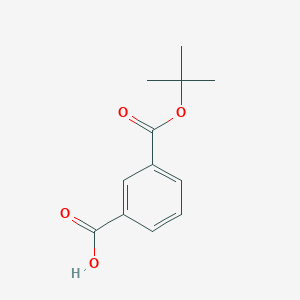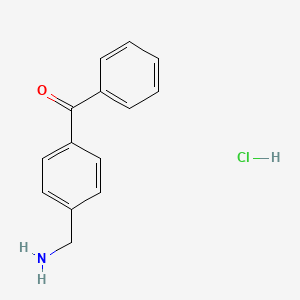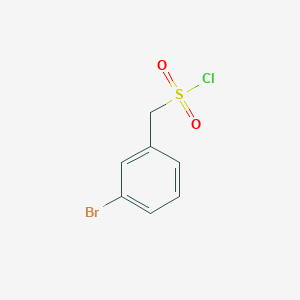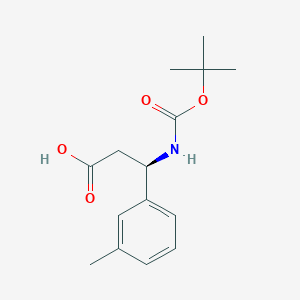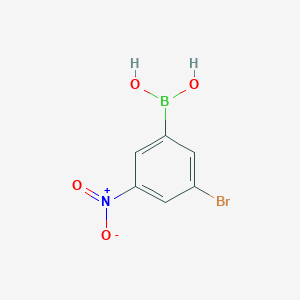
Acide (3-bromo-5-nitrophényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-5-nitrophenyl)boronic acid” is a heterocyclic organic compound . Its molecular weight is 245.82 and its molecular formula is C6H5BBrNO4 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of “(3-Bromo-5-nitrophenyl)boronic acid” involves multi-step reactions . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-nitrophenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted at the 3rd position with a bromo group and at the 5th position with a nitro group .Chemical Reactions Analysis
“(3-Bromo-5-nitrophenyl)boronic acid” can participate in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(3-Bromo-5-nitrophenyl)boronic acid” has a melting point of 238-248ºC and a boiling point of 404.8ºC at 760 mmHg . Its density is 1.85g/cm³ .Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l'acide (3-bromo-5-nitrophényl)boronique, sont de plus en plus utilisés dans diverses applications de détection . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles à la fois dans les dosages homogènes et la détection hétérogène .
Marquage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, notamment le marquage biologique . Cela peut impliquer l'interaction des acides boroniques avec les protéines, leur manipulation et le marquage cellulaire .
Manipulation et modification des protéines
Les acides boroniques ont montré une croissance significative dans le domaine de l'interaction protéique . Ils peuvent être utilisés pour la manipulation et la modification des protéines, ce qui peut être crucial dans diverses études biologiques et biochimiques .
Technologies de séparation
Les acides boroniques sont également utilisés dans les technologies de séparation . Par exemple, ils peuvent être utilisés pour l'électrophorèse des molécules glyquées .
Développement de thérapeutiques
Les acides boroniques sont utilisés dans le développement de thérapeutiques . Ils sont utilisés comme matériaux de construction pour les microparticules pour les méthodes analytiques et dans les polymères pour la libération contrôlée de l'insuline .
Biologie chimique et chimie supramoléculaire
La conjugaison cis-diol médiée par l'acide boronique est l'une des réactions les mieux étudiées en biologie chimique et en chimie supramoléculaire . Cette compréhension a inspiré l'exploration de nouvelles chimies utilisant le bore pour alimenter les sciences émergentes .
Dispositifs biomédicaux
Les acides boroniques, y compris l'this compound, sont utilisés dans le développement de dispositifs biomédicaux . Ces dispositifs peuvent tirer parti de la cinétique réversible des acides boroniques pour des applications sensibles aux stimuli .
Chimie des matériaux
Les acides boroniques sont également utilisés en chimie des matériaux . Ils peuvent interagir avec divers nucléophiles à des pH variables, ce qui est crucial pour toute exploration de la chimie des matériaux sensible aux stimuli .
Safety and Hazards
Orientations Futures
“(3-Bromo-5-nitrophenyl)boronic acid” and other boronic acids have been used in Suzuki–Miyaura cross-coupling reactions, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . This suggests that “(3-Bromo-5-nitrophenyl)boronic acid” could have potential applications in the synthesis of complex organic molecules in the future .
Mécanisme D'action
Target of Action
The primary targets of (3-Bromo-5-nitrophenyl)boronic acid are the transition metal catalysts involved in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) coupling . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of (3-Bromo-5-nitrophenyl)boronic acid involves its interaction with these metal catalysts. The SM coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (3-Bromo-5-nitrophenyl)boronic acid primarily involve the formation of carbon-carbon bonds. The compound plays a crucial role in the SM coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling, making them particularly attractive as synthetic intermediates .
Result of Action
The result of the action of (3-Bromo-5-nitrophenyl)boronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic synthesis .
Action Environment
The action of (3-Bromo-5-nitrophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of air and moisture . Boronic acids are generally stable and environmentally benign, which contributes to their wide application in organic synthesis .
Propriétés
IUPAC Name |
(3-bromo-5-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCQCRMODYFROM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378324 |
Source


|
| Record name | 3-Bromo-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-48-8 |
Source


|
| Record name | 3-Bromo-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




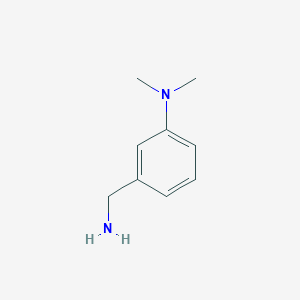

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)

